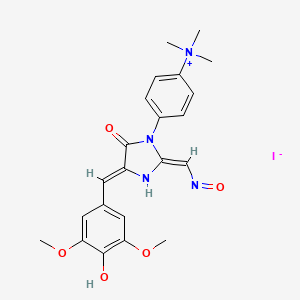

DMHBO+

描述

BenchChem offers high-quality DMHBO+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DMHBO+ including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H25IN4O5 |

|---|---|

分子量 |

552.4 g/mol |

IUPAC 名称 |

[4-[(2E,4Z)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(nitrosomethylidene)-5-oxoimidazolidin-1-yl]phenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C22H24N4O5.HI/c1-26(2,3)16-8-6-15(7-9-16)25-20(13-23-29)24-17(22(25)28)10-14-11-18(30-4)21(27)19(12-14)31-5;/h6-13H,1-5H3,(H-,23,24,27,28,29);1H |

InChI 键 |

KRIJKRIPLDZXHI-UHFFFAOYSA-N |

手性 SMILES |

C[N+](C)(C)C1=CC=C(C=C1)N2/C(=C/N=O)/N/C(=C\C3=CC(=C(C(=C3)OC)O)OC)/C2=O.[I-] |

规范 SMILES |

C[N+](C)(C)C1=CC=C(C=C1)N2C(=CN=O)NC(=CC3=CC(=C(C(=C3)OC)O)OC)C2=O.[I-] |

产品来源 |

United States |

Foundational & Exploratory

DMHBO+ Chromophore: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-dimethoxy-4-hydroxybenzylidene-imidazolinone cation (DMHBO+) is a synthetic, cell-permeable fluorogenic chromophore that has emerged as a powerful tool for live-cell imaging, particularly for the visualization of RNA. Its fluorescence is dramatically enhanced upon binding to a specific RNA aptamer, known as Chilli. This property makes the DMHBO+-Chilli system a highly specific and versatile tool for studying the localization, trafficking, and dynamics of RNA in living cells. This guide provides a comprehensive overview of the DMHBO+ chromophore, including its photophysical properties, the mechanism of its fluorescence activation, and detailed protocols for its application in cellular imaging.

Core Properties and Mechanism of Action

DMHBO+ is a derivative of the green fluorescent protein (GFP) chromophore. In its unbound state in an aqueous environment, DMHBO+ is virtually non-fluorescent. This is due to the rapid non-radiative decay of its excited state through torsional motions.

The fluorescence of DMHBO+ is activated upon binding to the Chilli RNA aptamer. The Chilli aptamer folds into a specific three-dimensional G-quadruplex structure that creates a binding pocket for DMHBO+. Within this pocket, the chromophore is rigidified, restricting its torsional freedom. This conformational restriction inhibits the non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield.

The mechanism of fluorescence activation involves an excited-state proton transfer (ESPT) from the hydroxyl group of the DMHBO+ phenol (B47542) moiety to a guanine (B1146940) residue within the Chilli aptamer. This process results in a large Stokes shift, which is advantageous for fluorescence microscopy as it minimizes the overlap between the excitation and emission spectra.

Quantitative Data

The photophysical properties of the DMHBO+-Chilli complex are summarized in the table below. These properties make it a bright and photostable fluorescent probe suitable for various imaging applications.

| Property | Value | Reference |

| Excitation Maximum (λex) | 456 nm | [1] |

| Emission Maximum (λem) | 592 nm | [1] |

| Stokes Shift | 136 nm | [1] |

| Quantum Yield (Φ) | 0.1 | [1] |

| Dissociation Constant (Kd) with Chilli aptamer | 12 nM | [1] |

| Molecular Weight | 552.37 g/mol | [1] |

Experimental Protocols

Synthesis of DMHBO+

-

Synthesis of the Imidazolinone Core: This can be achieved through various organic synthesis routes, often starting from α-amino acids or their derivatives.

-

Knoevenagel Condensation: The synthesized imidazolinone core is then condensed with 3,5-dimethoxy-4-hydroxybenzaldehyde in the presence of a base catalyst (e.g., piperidine (B6355638) or pyridine) in a suitable solvent like ethanol (B145695) or acetic acid.

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure DMHBO+ chromophore.

For specific details and reaction conditions, it is recommended to consult literature on the synthesis of similar GFP chromophore analogs.

Live-Cell RNA Imaging using DMHBO+ and Chilli Aptamer

This protocol outlines the general steps for visualizing a target RNA in live mammalian cells using the DMHBO+-Chilli aptamer system.

1. Plasmid Construction:

-

The DNA sequence of the Chilli aptamer is genetically fused to the gene of interest (encoding the target RNA). This is typically done by inserting the aptamer sequence into the 3' untranslated region (UTR) of the target gene in an appropriate expression vector.

-

The expression of the fusion transcript is driven by a suitable promoter (e.g., CMV for mammalian cells).

2. Cell Culture and Transfection:

-

Plate the mammalian cells of choice in a suitable imaging dish (e.g., glass-bottom dishes).

-

Transfect the cells with the Chilli aptamer-tagged RNA expression plasmid using a standard transfection reagent (e.g., Lipofectamine).

-

Incubate the cells for 24-48 hours to allow for the expression of the target RNA.

3. Staining with DMHBO+:

-

Prepare a stock solution of DMHBO+ in a suitable solvent (e.g., DMSO).

-

On the day of imaging, dilute the DMHBO+ stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the old medium from the cells and add the DMHBO+-containing medium.

-

Incubate the cells for 30-60 minutes at 37°C to allow for cell loading of the chromophore.

4. Fluorescence Microscopy:

-

Wash the cells with fresh, pre-warmed culture medium to remove any unbound DMHBO+.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for DMHBO+ (e.g., excitation around 450-470 nm and emission around 580-620 nm).

-

Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

5. Data Analysis:

-

Analyze the acquired images to determine the subcellular localization and dynamics of the target RNA.

Visualizations

DMHBO+ Fluorescence Activation Pathway

References

An In-depth Technical Guide to the Fluorogenic Probe DMHBO+

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and photophysical properties of DMHBO+, a cationic fluorophore that exhibits exceptional fluorescence upon binding to its cognate RNA aptamer, Chili. This system is a powerful tool for RNA imaging in living cells and FRET-based analytical applications.

Chemical Structure and Properties

DMHBO+, a derivative of 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBI), is a positively charged ligand designed for high-affinity binding to the Chili RNA aptamer. Its chemical structure features an extended π-conjugation system, which contributes to its red-shifted fluorescence emission.

Table 1: Chemical and Physical Properties of DMHBO+

| Property | Value | Citation(s) |

| IUPAC Name | Not explicitly available in search results | |

| CAS Number | 2322286-81-5 | [1] |

| Molecular Formula | C25H29N4O4+ (structure inferred) | |

| Molecular Weight | 552.37 g/mol | [2] |

| Melting Point | Not available | |

| Solubility | Not explicitly available; likely soluble in polar organic solvents like DMSO and alcohols. | [1] |

| pKa (phenol group) | 6.9 | |

| pKa (oxime group) | 9.2 | |

| Appearance | Likely a solid | [1] |

Photophysical Properties

The fluorescence of DMHBO+ is dramatically enhanced upon binding to the Chili aptamer. This "light-up" property is a hallmark of this fluorogenic system and is attributed to a process known as excited-state proton transfer (ESPT).

Table 2: Photophysical Properties of the Chili-DMHBO+ Complex

| Property | Value | Citation(s) |

| Excitation Maximum (λex) | 456 nm | [2] |

| Emission Maximum (λem) | 592 nm | [2] |

| Quantum Yield (Φ) | 0.1 | [2] |

| Stokes Shift | 136 nm | [2] |

| Dissociation Constant (Kd) | 12 nM | [2] |

| Fluorescence Lifetime (τ) | 1.4 ns (ground state recovery) |

Synthesis of DMHBO+

While a detailed, step-by-step synthesis protocol for DMHBO+ is not publicly available, a plausible synthetic route can be inferred from the synthesis of related HBI derivatives. The synthesis would likely involve a multi-step process starting from commercially available precursors. The general approach would be a condensation reaction to form the imidazolinone core, followed by functionalization to introduce the dimethoxy-hydroxybenzylidene group and the cationic side chain.

A potential synthetic scheme, based on related compounds, would involve the reaction of a suitably substituted benzylidene precursor with a creatinine (B1669602) derivative to form the imidazolinone ring. This would be followed by the introduction of the oxime functionality and subsequent alkylation to introduce the cationic moiety. Purification would likely be achieved through chromatographic techniques.

Experimental Protocols

In Vitro Fluorescence Assay with Chili Aptamer

This protocol outlines the steps to measure the fluorescence enhancement of DMHBO+ upon binding to the Chili RNA aptamer.

Materials:

-

DMHBO+ stock solution (in DMSO)

-

Chili RNA aptamer stock solution (in nuclease-free water)

-

Binding buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl2

-

Nuclease-free water

-

96-well black plates, clear bottom

-

Fluorometer

Procedure:

-

RNA Folding: Dilute the Chili RNA aptamer stock solution to the desired concentration in the binding buffer. To ensure proper folding, heat the solution to 95°C for 3 minutes, followed by slow cooling to room temperature.

-

Preparation of DMHBO+ Solution: Dilute the DMHBO+ stock solution to the desired concentration in the binding buffer.

-

Measurement: In a 96-well plate, mix the folded Chili RNA aptamer and the DMHBO+ solution to their final concentrations. Incubate at room temperature for 10-15 minutes to allow for binding equilibrium.

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with excitation set at ~456 nm and emission at ~592 nm.

-

Control: As a control, measure the fluorescence of DMHBO+ in the binding buffer without the Chili aptamer to determine the background fluorescence.

Live-Cell RNA Imaging

Visualizing RNA in living cells using the DMHBO+-Chili system requires the expression of the Chili aptamer fused to a target RNA within the cells, followed by the addition of DMHBO+.

Materials:

-

Cells expressing the Chili-tagged RNA of interest

-

DMHBO+ stock solution (in DMSO)

-

Cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., for DAPI/FITC/TRITC channels, adjusting for the specific excitation and emission of DMHBO+)

Procedure:

-

Cell Culture: Culture the cells expressing the Chili-tagged RNA in a suitable imaging dish (e.g., glass-bottom dish).

-

Labeling: Dilute the DMHBO+ stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range). Replace the existing medium in the imaging dish with the DMHBO+-containing medium.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator to allow for DMHBO+ to enter the cells and bind to the Chili aptamer.

-

Imaging: Mount the imaging dish on the fluorescence microscope. Excite the cells at ~456 nm and capture the emission at ~592 nm.

-

Optimization: The optimal concentration of DMHBO+ and incubation time may vary depending on the cell type and the expression level of the Chili-tagged RNA. It is advisable to perform a titration to determine the best conditions for a high signal-to-noise ratio. It is worth noting that a related compound, DMHBI+, has been reported to have poor cell membrane permeability, which could be a consideration for DMHBO+ as well.

Signaling Pathway and Mechanism of Action

The "signaling pathway" for the DMHBO+-Chili system is the photophysical process of fluorescence activation. Upon binding to the Chili aptamer, the DMHBO+ molecule is held in a rigid conformation, which restricts non-radiative decay pathways. Excitation with light of the appropriate wavelength promotes an electron to a higher energy state. This is followed by an ultrafast excited-state proton transfer (ESPT) from the phenolic hydroxyl group of DMHBO+ to a nearby guanine (B1146940) residue in the Chili aptamer. This proton transfer leads to the formation of an excited phenolate (B1203915) anion, which is the species that emits a photon of a longer wavelength (red-shifted fluorescence), resulting in a large Stokes shift.

Caption: Excited-State Proton Transfer (ESPT) mechanism of the DMHBO+-Chili complex.

Experimental Workflow: In Vitro Fluorescence Titration

The following diagram illustrates the workflow for determining the dissociation constant (Kd) of the DMHBO+-Chili interaction through fluorescence titration.

Caption: Workflow for determining the Kd of DMHBO+-Chili binding.

Logical Relationship: Fluorescence Activation

The fluorescence of DMHBO+ is conditional upon its interaction with the Chili aptamer. The diagram below shows the logical relationship leading to fluorescence activation.

Caption: Logical flow of DMHBO+ fluorescence activation.

References

A Technical Guide to DMHBO+: A Cationic Fluorophore for RNA Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cationic fluorophore DMHBO+ (CAS Number 2322286-81-5), a powerful tool for the fluorescent labeling and imaging of RNA in living cells. This document details its chemical and optical properties, its interaction with the Chili RNA aptamer, and the underlying mechanism of its fluorescence activation. Furthermore, it offers detailed experimental protocols for its synthesis, the preparation of the Chili aptamer, and its application in RNA analysis and imaging.

Core Concepts

DMHBO+ is a synthetic, cell-permeable, cationic derivative of the 4-hydroxybenzylidene imidazolinone (HBI) chromophore.[1] By itself, DMHBO+ is essentially non-fluorescent in aqueous solution. Its utility as a fluorescent probe is unlocked upon binding to a specific, synthetically evolved RNA aptamer known as "Chili".[1] This interaction induces a significant increase in the fluorescence quantum yield of DMHBO+, making the complex a bright and specific marker for RNA.[1]

The Chili-DMHBO+ complex mimics the properties of large Stokes shift fluorescent proteins, a highly desirable characteristic for fluorescence microscopy as it minimizes crosstalk between excitation and emission signals.[1] This property, combined with its high affinity and specificity, positions the DMHBO+-Chili system as a valuable tool for studying the localization, trafficking, and dynamics of RNA in real-time.

Physicochemical and Optical Properties of DMHBO+

A summary of the key physicochemical and optical properties of DMHBO+ is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2322286-81-5 | |

| Molecular Formula | C22H25IN4O5 | |

| Molecular Weight | 552.37 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Excitation Maximum (λex) | 456 nm | [1] |

| Emission Maximum (λem) | 592 nm | [1] |

| Stokes Shift | 136 nm | [1] |

| Quantum Yield (Φ) | 0.10 (when bound to Chili aptamer) | [1] |

| Molar Absorptivity (ε) | Not Reported |

The Chili RNA Aptamer

The Chili aptamer is a 52-nucleotide RNA molecule that was engineered through in vitro selection to bind specifically to HBI derivatives like DMHBO+.[2]

Sequence (5' to 3'): GGCUAGCUGGAGGGGCGCCAGUUCGCUGGUGGUUGGGUGCGGUCGGCUAGCC[2]

The aptamer folds into a complex three-dimensional structure containing a G-quadruplex motif that forms the binding pocket for DMHBO+.[2] It is within this pocket that the fluorescence of DMHBO+ is activated.

Mechanism of Fluorescence Activation: Excited State Proton Transfer

The significant Stokes shift and fluorescence activation of DMHBO+ upon binding to the Chili aptamer are attributed to an excited-state proton transfer (ESPT) mechanism. The process can be summarized as follows:

-

Binding: The protonated (phenol) form of DMHBO+ binds to the pre-organized G-quadruplex structure of the Chili aptamer.

-

Excitation: Upon absorption of a photon at its excitation maximum (456 nm), the bound DMHBO+ is promoted to an excited state.

-

Proton Transfer: In the excited state, the phenolic proton of DMHBO+ is rapidly transferred to the N7 atom of a specific guanine (B1146940) residue within the Chili aptamer's binding pocket.

-

Emission: The resulting deprotonated (phenolate) form of DMHBO+ is fluorescent and emits a photon at a longer wavelength (592 nm) as it returns to the ground state.

-

Proton Return: In the ground state, the proton is transferred back to DMHBO+, regenerating the initial state of the complex.

This ultrafast proton transfer cycle is responsible for the large separation between the excitation and emission wavelengths.

Quantitative Interaction Data: DMHBO+ and Chili Aptamer

The interaction between DMHBO+ and the Chili aptamer has been characterized by several biophysical parameters, which are summarized in Table 2.

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) | 12 nM | 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl2 | [1] |

| Observed Association Rate (k_obs) | Biexponential | 0.025 µM RNA, 2 µM dye, 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl2 | |

| Fluorescence Enhancement | >1000-fold | Relative to free DMHBO+ in solution | |

| FRET Donor Capability | Yes (to Atto 590) | The Chili-DMHBO+ complex can serve as a FRET donor to rhodamine dyes like Atto 590.[1] | [3] |

Experimental Protocols

Synthesis of DMHBO+

The synthesis of DMHBO+ can be achieved through a multi-step process starting from commercially available materials. The following is a plausible synthetic route based on published schemes.

Materials:

-

Dimethyl sulfate

-

Sodium hydroxide

-

Nitromethane

-

Ammonium acetate

-

Hydroxylamine (B1172632) hydrochloride

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Other standard organic solvents and reagents

Procedure:

-

Synthesis of 3,5-dimethoxy-4-hydroxybenzaldehyde: This intermediate can be synthesized from vanillin through a series of methylation and formylation reactions.

-

Knoevenagel Condensation: React 3,5-dimethoxy-4-hydroxybenzaldehyde with creatinine in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) under reflux to form the HBI core.

-

N-methylation: Methylate the remaining nitrogen on the imidazolinone ring using a methylating agent like methyl iodide in a polar aprotic solvent such as DMF.

-

Oxime Formation: React the intermediate from the previous step with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in a solvent like methanol (B129727) to form the oxime (DMHBO).

-

Cationization: Introduce the permanent positive charge by reacting the appropriate precursor with a suitable alkylating agent.

Purification: Purification at each step should be performed using standard techniques such as column chromatography on silica (B1680970) gel, followed by characterization using NMR and mass spectrometry.

In Vitro Preparation and Folding of the Chili RNA Aptamer

Materials:

-

DNA template encoding the T7 promoter and the Chili aptamer sequence

-

T7 RNA polymerase

-

NTPs (ATP, GTP, CTP, UTP)

-

RNase inhibitor

-

DNase I

-

Folding buffer: 40 mM HEPES (pH 7.5), 125 mM KCl

-

MgCl2 solution (1 M)

Procedure:

-

In Vitro Transcription:

-

Set up a standard in vitro transcription reaction using the DNA template, T7 RNA polymerase, and NTPs.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Treat the reaction with DNase I to remove the DNA template.

-

-

Purification:

-

Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Excise the band corresponding to the Chili aptamer and elute the RNA from the gel.

-

Ethanol precipitate the RNA and resuspend it in RNase-free water.

-

-

Folding:

-

Dilute the purified RNA in the folding buffer.

-

Heat the solution to 95°C for 3 minutes.

-

Cool the solution to room temperature over 20-30 minutes.

-

Add MgCl2 to a final concentration of 5 mM. The folded aptamer is now ready for use.

-

In Vitro Fluorescence Analysis

Materials:

-

Folded Chili RNA aptamer

-

DMHBO+ stock solution (in DMSO)

-

Assay buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl2

-

Fluorometer

Procedure (Fluorescence Titration):

-

Prepare a series of dilutions of the folded Chili aptamer in the assay buffer.

-

Add a fixed concentration of DMHBO+ (e.g., 50 nM) to each dilution.

-

Incubate the samples at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity of each sample using a fluorometer with excitation at ~456 nm and emission at ~592 nm.

-

Plot the fluorescence intensity as a function of the aptamer concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Live-Cell RNA Imaging

Materials:

-

Mammalian cells cultured on glass-bottom dishes

-

Plasmid DNA encoding the RNA of interest tagged with the Chili aptamer sequence

-

Transfection reagent

-

DMHBO+ stock solution (in DMSO)

-

Live-cell imaging medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Transfection:

-

Transfect the mammalian cells with the plasmid encoding the Chili-tagged RNA of interest using a suitable transfection reagent.

-

Allow the cells to express the RNA for 24-48 hours.

-

-

Labeling:

-

Prepare a working solution of DMHBO+ in live-cell imaging medium (e.g., 1-5 µM).

-

Replace the culture medium of the transfected cells with the DMHBO+ labeling solution.

-

Incubate the cells at 37°C for 30-60 minutes.

-

-

Imaging:

-

Wash the cells once with fresh live-cell imaging medium to remove excess DMHBO+.

-

Image the cells using a fluorescence microscope equipped with filters for DMHBO+ (e.g., excitation: 450-470 nm, emission: 570-610 nm).

-

Acquire images to observe the subcellular localization of the Chili-tagged RNA.

-

Applications in Research and Drug Development

The DMHBO+-Chili system offers a versatile platform for a range of applications:

-

RNA Localization and Trafficking: Visualize the subcellular distribution and movement of specific RNAs in living cells.

-

Gene Expression Analysis: Monitor the expression levels of specific transcripts in real-time.

-

RNA-Protein Interactions: In conjunction with other fluorescently labeled proteins, study the colocalization and interaction of RNAs with RNA-binding proteins.

-

FRET-based Biosensors: The Chili-DMHBO+ complex can serve as a FRET donor in the development of biosensors for detecting specific RNA conformations, ligand binding events, or enzymatic activities.[3]

-

High-Throughput Screening: The fluorescence turn-on mechanism can be adapted for high-throughput screening assays to identify small molecules that modulate RNA function or RNA-protein interactions.

Conclusion

DMHBO+, in partnership with its cognate Chili RNA aptamer, represents a significant advancement in the field of RNA imaging. Its large Stokes shift, high affinity, and specificity make it an excellent tool for researchers and scientists seeking to unravel the complex roles of RNA in cellular processes. The detailed protocols provided in this guide are intended to facilitate the adoption and application of this powerful technology in a variety of research and drug development settings.

References

- 1. A Multicolor Large Stokes Shift Fluorogen-Activating RNA Aptamer with Cationic Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

An In-depth Technical Guide to the Mechanism of Action of DMHBO+

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone oxime (DMHBO+), a conditionally fluorescent chromophore. The core of DMHBO+'s activity lies in its interaction with the Chili RNA aptamer, a synthetic ribonucleic acid sequence engineered to bind specific ligands and induce fluorescence. This document outlines the structural and mechanistic basis of this fluorescence activation, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying processes.

Core Mechanism: Excited-State Proton Transfer

The fluorescence of the DMHBO+-Chili complex is activated through an ultrafast excited-state proton transfer (ESPT) mechanism.[1][2][3] In its ground state and when bound to the Chili aptamer, DMHBO+ exists in its protonated phenol (B47542) form.[1][4] Upon photoexcitation, a proton is rapidly transferred from the phenolic hydroxyl group of DMHBO+ to the N7 position of a guanine (B1146940) residue (G15) within the aptamer's binding pocket.[1] This transfer occurs on a femtosecond timescale and results in the formation of an excited-state phenolate (B1203915) anion, which is the species responsible for the observed fluorescence emission.[1][3] This entire process is reversible, and upon emission of a photon, the proton returns to the fluorophore, regenerating the ground-state phenol form.[3]

This ESPT mechanism is responsible for the characteristic large Stokes shift of the DMHBO+-Chilo complex, where there is a significant separation between the excitation and emission maxima.[1][2] The Chili aptamer creates a unique microenvironment that facilitates this proton transfer, primarily through a specific hydrogen bond between the phenolic -OH of DMHBO+ and the N7 of guanine G15.[1]

Structurally, the Chili RNA aptamer folds into a G-quadruplex structure that immobilizes the DMHBO+ ligand through π-π stacking interactions.[1][2] The benzylidene moiety of DMHBO+ stacks upon a guanine quartet, while the imidazolone (B8795221) portion is anchored by stacking with another guanine residue.[1] This rigid conformation within the binding pocket is crucial for efficient fluorescence activation.

Quantitative Data Summary

The interaction between DMHBO+ and the Chili RNA aptamer has been characterized by several key quantitative parameters, which are summarized in the table below for ease of comparison.

| Parameter | Value | Reference |

| Binding Affinity (KD) | 12 nM | [1] |

| Excited-State Proton Transfer (ESPT) Time Constant | 130 fs | [1][2] |

| pKa (phenol/phenolate equilibrium of free DMHBO+) | 6.9 | [1] |

| Stokes Shift | 136 nm (4800 cm-1) | [1] |

| Absorption Maximum (Bound, Phenol form) | 456 nm | [1] |

| Emission Maximum (from Phenolate form) | 592 nm | [4][5] |

| Quantum Yield (Chili-DMHBO+ complex) | 10% | |

| Ligand Conformation (in binding site) | ||

| - Twist Angle (φ) | -27° | [1] |

| - Tilt Angle (τ) | 11° | [1] |

| Melting Temperature (Tm) of Chili RNA (monitored by DMHBO+ absorbance) | 70 °C | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the DMHBO+-Chili aptamer interaction.

Crystallization of the Chili-DMHBO+ Complex

This protocol outlines the steps for obtaining co-crystals of the Chili RNA aptamer with the DMHBO+ ligand, which is essential for structural elucidation via X-ray crystallography.[1]

-

Complex Formation: The Chili RNA and DMHBO+ ligand are mixed in a 1:1.2 molar ratio. The buffer used is 10 mM HEPES at pH 8.0, containing 50 mM KCl and 1.5% DMSO.

-

Annealing: The mixture is heated to 95 °C for 3 minutes and then allowed to cool to 23 °C over a period of 30 minutes to facilitate proper RNA folding and ligand binding.

-

Magnesium Addition: MgCl₂ is added to a final concentration of 5 mM.

-

Incubation: The solution is stored at 4 °C for 16 hours.

-

Crystallization: The complex is concentrated and subjected to crystallization screening at 20 °C. Crystals typically appear within one day.

Temperature-Dependent Absorbance Spectroscopy

This method is employed to monitor the folding and unfolding of the Chili RNA aptamer by observing the color change associated with DMHBO+ binding.[1][6]

-

Sample Preparation: A solution of the Chili RNA-DMHBO+ complex (e.g., 10 µM) is prepared in an appropriate buffer.

-

Spectrophotometer Setup: A spectrophotometer equipped with a temperature controller is used.

-

Data Acquisition: Absorbance spectra are recorded at various temperatures as the sample is heated and cooled. Key wavelengths to monitor are 450 nm (corresponding to the bound, protonated form of DMHBO+) and 550 nm (corresponding to the free, deprotonated form).

-

Melting Curve Analysis: The absorbance at these wavelengths is plotted as a function of temperature. The inflection point of this curve corresponds to the melting temperature (Tm) of the RNA structure.

Fluorescence Spectroscopy for Binding Affinity and Enhancement

This general protocol describes how to determine the dissociation constant (Kd) and fluorescence enhancement of the DMHBO+-Chili complex.

-

Sample Preparation: Prepare a solution of the DMHBO+ fluorophore at a fixed concentration in the desired RNA buffer.

-

Titration: Aliquots of a concentrated stock solution of the Chili RNA aptamer are incrementally added to the fluorophore solution.

-

Fluorescence Measurement: After each addition and a brief incubation period to reach equilibrium, the fluorescence emission spectrum is recorded at the optimal excitation wavelength.

-

Data Analysis: The increase in fluorescence intensity is plotted against the RNA concentration. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Fluorescence Enhancement Calculation: The fluorescence enhancement is calculated by dividing the fluorescence intensity of the fully bound complex by the fluorescence intensity of the free fluorophore.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

-

Sample Preparation: The Chili RNA aptamer is placed in the sample cell of the calorimeter, and the DMHBO+ ligand is loaded into the titration syringe. Both are in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of the ligand are made into the RNA solution.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat changes per injection are plotted against the molar ratio of ligand to RNA. This binding isotherm is then fitted to a thermodynamic model to determine the binding affinity (Ka, the inverse of Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated.

Visualizations

The following diagrams illustrate the key mechanistic and experimental aspects of the DMHBO+-Chili system.

Caption: The photocycle of DMHBO+ fluorescence activation via Excited-State Proton Transfer (ESPT).

References

- 1. Isothermal Titration Calorimetry: Assisted Crystallization of RNA-Ligand Complexes. | Semantic Scholar [semanticscholar.org]

- 2. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fluorescence Properties of DMHBO+

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence excitation and emission characteristics of the cationic fluorophore DMHBO+. It is designed to be a core resource for researchers and professionals in drug development and related scientific fields who are utilizing this probe in their work. This document details the photophysical properties of DMHBO+, experimental protocols for its characterization, and visual representations of its activation and experimental workflows.

Core Photophysical Properties of DMHBO+

DMHBO+ is a fluorophore whose fluorescence is significantly enhanced upon binding to the Chili RNA aptamer.[1] This interaction is highly specific, with a dissociation constant (Kd) of 12 nM.[1] The resulting complex mimics the behavior of red fluorescent proteins, making it a valuable tool for RNA imaging in cellular environments.[1]

Quantitative Data Summary

The key photophysical parameters of the DMHBO+-Chili aptamer complex have been determined and are summarized in the table below for easy reference and comparison.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | 456 nm | Bound to Chili aptamer |

| Emission Maximum (λem) | 592 nm | Bound to Chili aptamer |

| Quantum Yield (Φ) | 0.1 | Bound to Chili aptamer |

| Stokes Shift | 136 nm | Bound to Chili aptamer |

| Fluorescence Lifetime (τ) | Multi-exponential decay with components of 2.5 ns (65%) and 1.5 ns (35%) | Bound to Chili aptamer, measured by TCSPC |

| Molar Mass | 552.37 g/mol | N/A |

| Chemical Formula | C₂₂H₂₅IN₄O₅ | N/A |

Note: The full excitation and emission spectra data for DMHBO+ are not publicly available. The graphical representations of spectra are based on the reported maxima and typical spectral shapes for similar fluorophores.

Experimental Protocols

This section provides detailed methodologies for the characterization of the fluorescence properties of DMHBO+ when interacting with the Chili RNA aptamer.

Steady-State Fluorescence Spectroscopy

This protocol outlines the steps to measure the fluorescence excitation and emission spectra of the DMHBO+-Chili aptamer complex.

Materials:

-

DMHBO+ stock solution (e.g., in DMSO)

-

Chili RNA aptamer stock solution in RNase-free water

-

Binding Buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl₂

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Dilute the Chili RNA aptamer stock solution to a final concentration of 0.5 µM in the binding buffer.

-

Anneal the RNA by heating to 95°C for 2 minutes, followed by slow cooling to room temperature.

-

Add DMHBO+ stock solution to the annealed RNA solution to a final concentration of 0.5 µM.

-

Incubate the mixture at room temperature for 10 minutes to allow for complex formation.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorometer to the expected emission maximum of the DMHBO+-Chili complex (592 nm).

-

Scan the excitation wavelengths from 350 nm to 580 nm.

-

Record the fluorescence intensity at each excitation wavelength.

-

The wavelength with the highest intensity corresponds to the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined excitation maximum (456 nm).

-

Scan the emission wavelengths from 470 nm to 700 nm.

-

Record the fluorescence intensity at each emission wavelength.

-

The wavelength with the highest intensity corresponds to the emission maximum.

-

-

Data Analysis:

-

Correct the spectra for buffer background fluorescence.

-

Normalize the spectra to the peak intensity.

-

Fluorescence Quantum Yield Determination

The quantum yield is determined relative to a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

Materials:

-

DMHBO+-Chili aptamer complex solution (prepared as in Protocol 1)

-

Quantum yield standard solution (e.g., Rhodamine 6G in ethanol)

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Absorbance Measurement:

-

Measure the absorbance of both the DMHBO+-Chili complex and the standard solution at the excitation wavelength (456 nm). Adjust the concentrations to have similar absorbance values (ideally < 0.1) to minimize inner filter effects.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength (456 nm).

-

-

Calculation:

-

Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

-

The quantum yield of the DMHBO+-Chili complex (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

This protocol describes the measurement of the fluorescence lifetime of the DMHBO+-Chili aptamer complex.

Materials:

-

DMHBO+-Chili aptamer complex solution (prepared as in Protocol 1)

-

TCSPC system with a pulsed laser source (e.g., a picosecond diode laser at ~455 nm)

-

Single-photon sensitive detector

Procedure:

-

Instrument Setup:

-

Set the excitation source to the excitation maximum of the DMHBO+-Chili complex (456 nm).

-

Set the emission monochromator to the emission maximum (592 nm).

-

Calibrate the instrument response function (IRF) using a scattering solution (e.g., ludox).

-

-

Data Acquisition:

-

Acquire the fluorescence decay curve of the DMHBO+-Chili complex until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

-

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay.

-

Fit the decay curve to a multi-exponential decay model to determine the fluorescence lifetime components and their relative amplitudes.

-

Visualizations

Signaling Pathway of DMHBO+ Activation

The following diagram illustrates the activation of DMHBO+ fluorescence upon binding to the Chili RNA aptamer. In its free form, DMHBO+ is in a phenol-phenolate equilibrium and exhibits minimal fluorescence. Upon binding to the folded Chili aptamer, the equilibrium shifts towards the protonated phenol (B47542) form. Excitation of this complex leads to an excited-state proton transfer (ESPT), resulting in the emission from the phenolate (B1203915) form, which is responsible for the large Stokes shift.

Caption: Activation of DMHBO+ fluorescence through binding to the Chili RNA aptamer.

Experimental Workflow for DMHBO+ Characterization

The following diagram outlines the general workflow for the photophysical characterization of DMHBO+.

Caption: General workflow for the photophysical characterization of DMHBO+.

References

Unraveling the Large Stokes Shift of DMHBO+: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the photophysical phenomena underlying the significant Stokes shift observed in the cationic fluorophore DMHBO+ when complexed with the Chili RNA aptamer. By understanding the core mechanisms, researchers can better leverage this fluorogenic system for advanced applications in RNA imaging and diagnostics.

Core Concepts: The Phenomenon of Stokes Shift

In fluorescence spectroscopy, the Stokes shift is the difference between the wavelength of maximum absorption and the wavelength of maximum emission. A large Stokes shift is a desirable characteristic for fluorescent probes as it minimizes self-absorption (re-absorption of emitted photons by other fluorophores) and reduces crosstalk between excitation and emission channels, leading to improved signal-to-noise ratios in imaging experiments. The large Stokes shift in the DMHBO+-Chili complex is a result of a specific excited-state relaxation pathway.

The Mechanism: Intermolecular Excited-State Proton Transfer (ESPT)

The substantial Stokes shift of DMHBO+ is not an intrinsic property of the molecule itself but is induced upon binding to the Chili RNA aptamer. The primary mechanism responsible for this phenomenon is an ultrafast intermolecular excited-state proton transfer (ESPT).

Upon photoexcitation, the phenolic hydroxyl group of DMHBO+ becomes significantly more acidic. In the excited state, a proton is transferred from the hydroxyl group of DMHBO+ to the N7 atom of a nearby guanine (B1146940) nucleobase (specifically, G15) within the Chili aptamer's binding pocket.[1][2] This proton transfer is an extremely rapid process, occurring on the femtosecond timescale (approximately 130 fs).[1]

This ESPT results in the formation of a new, electronically distinct species: an excited-state phenolate (B1203915) anion of DMHBO+ and a protonated guanine. This excited phenolate form has a lower energy level than the initially excited phenolic form. The subsequent fluorescence emission originates from this lower-energy state, resulting in a lower-energy (longer wavelength) photon being emitted. This energy loss between the initial excitation and the final emission is the origin of the large Stokes shift.

The following diagram illustrates the intermolecular ESPT mechanism:

Caption: The intermolecular ESPT pathway in the DMHBO+-Chili complex.

Quantitative Photophysical Data

The photophysical properties of the DMHBO+-Chili complex are summarized in the table below.

| Property | Value | Reference |

| Absorption Maximum (λabs) | 456 nm | [3] |

| Emission Maximum (λem) | 592 nm | [3] |

| Stokes Shift | 136 nm | [3] |

| Quantum Yield (Φ) | 0.1 | [3] |

| Dissociation Constant (Kd) | 12 nM | [3] |

| Fluorescence Lifetime | Multi-exponential decay (1.5 ns, 2.5 ns components for a similar complex) | [4] |

Experimental Protocols

The characterization of the large Stokes shift of DMHBO+ and the elucidation of its mechanism involved several key experimental techniques.

RNA Synthesis and Folding

The Chili RNA aptamer is typically prepared by in vitro transcription from a synthetic DNA template using T7 RNA polymerase. The resulting RNA is purified by denaturing polyacrylamide gel electrophoresis. For proper folding and function, the purified RNA is heated to 95°C for 3 minutes in a buffer containing KCl and HEPES, followed by cooling to 20°C before the addition of MgCl₂.[5]

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence measurements are performed to determine the excitation and emission maxima, Stokes shift, and quantum yield.

-

Sample Preparation: The folded Chili RNA aptamer is incubated with DMHBO+ in a buffer solution (e.g., 125 mM KCl, 5 mM MgCl₂, 40 mM HEPES, pH 7.5).[4]

-

Instrumentation: A calibrated spectrofluorometer is used.

-

Excitation and Emission Spectra: To acquire the emission spectrum, the sample is excited at its absorption maximum (456 nm), and the emission is scanned over a range of longer wavelengths. For the excitation spectrum, the emission wavelength is fixed at the emission maximum (592 nm), and the excitation wavelengths are scanned.

-

Quantum Yield Determination: The quantum yield is determined relative to a standard fluorophore with a known quantum yield.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is crucial for measuring the fluorescence lifetime and providing insights into the dynamics of the excited state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements.

-

Instrumentation: A TCSPC system coupled with a confocal microscope is used. This includes a pulsed laser for excitation and a sensitive single-photon detector.

-

Excitation: The sample is excited with a picosecond pulsed laser at a wavelength near the absorption maximum of the complex (e.g., 477 nm).[4]

-

Data Acquisition: The arrival times of emitted photons are recorded relative to the laser pulses. These timings are used to build a histogram representing the decay of fluorescence intensity over time.

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For the DMHBO+-Chili system, a multi-exponential decay is observed, indicating complex excited-state dynamics.[4]

The general workflow for photophysical characterization is depicted below:

Caption: A generalized workflow for the photophysical characterization of the DMHBO+-Chili complex.

Conclusion

The large Stokes shift of DMHBO+ is a fascinating example of how a specific molecular environment, in this case, the binding pocket of the Chili RNA aptamer, can induce unique and highly desirable photophysical properties in a fluorophore. The underlying mechanism of intermolecular excited-state proton transfer to a guanine residue in the RNA is a key insight that can guide the future design of novel fluorogenic RNA-fluorophore systems. For researchers in drug development and molecular diagnostics, the DMHBO+-Chili system offers a robust platform for the sensitive and specific detection of RNA in vitro and in living cells.

References

DMHBO+: A Cationic Chromophore for Illuminating RNA Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of RNA in living cells is a critical tool for understanding its diverse roles in cellular processes, from gene expression and regulation to its involvement in disease pathogenesis. The development of fluorogenic aptamer-fluorophore systems has revolutionized RNA imaging by providing a means to specifically label and track RNA molecules in real-time. Among these, the DMHBO+ cationic chromophore, in conjunction with its cognate Chili RNA aptamer, has emerged as a powerful tool for live-cell RNA imaging. This technical guide provides a comprehensive overview of DMHBO+, including its photophysical properties, experimental protocols for its use, and a discussion of its applications in RNA research.

Core Concepts: The DMHBO+-Chili System

The DMHBO+-Chili system is a fluoromodule composed of two key components:

-

DMHBO+ ((Z)-4-((3,5-dimethoxy-4-hydroxyphenyl)methylene)-2-(methoxyimino)-1,3-dimethyl-1,2-dihydro-4H-imidazol-4-one): A synthetic, cell-permeable cationic chromophore that is weakly fluorescent in its free form.

-

Chili Aptamer: A 52-nucleotide RNA aptamer, engineered from the 13-2 RNA aptamer, that specifically binds to DMHBO+ with high affinity.[1]

The fluorescence of DMHBO+ is dramatically enhanced upon binding to the Chili aptamer. This "light-up" property is the foundation of its utility as an RNA tag, as it minimizes background fluorescence from unbound dye molecules, leading to a high signal-to-noise ratio in imaging experiments.

Photophysical and Chemical Properties of DMHBO+

A thorough understanding of the photophysical and chemical properties of DMHBO+ is essential for its effective use in research. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₅IN₄O₅ | [2] |

| Molecular Weight | 552.37 g/mol | [2] |

| Excitation Maximum (λex) | 456 nm | [2] |

| Emission Maximum (λem) | 592 nm | [2] |

| Quantum Yield (Φ) (bound to Chili) | 0.1 | [2] |

| Stokes Shift | 136 nm | [2] |

| Dissociation Constant (Kd) with Chili | 12 nM | [2] |

| pKa (phenol/phenolate equilibrium) | 6.9 | [3] |

The large Stokes shift of the DMHBO+-Chili complex is a particularly advantageous feature, as it minimizes spectral overlap between excitation and emission, thereby reducing background noise and facilitating multicolor imaging applications.[4] The fluorescence activation mechanism involves an excited-state proton transfer (ESPT) from the chromophore to a guanine (B1146940) residue within the Chili aptamer, mimicking the mechanism of large Stokes shift fluorescent proteins.[1][3] The Chili aptamer selectively binds the protonated (phenol) form of DMHBO+.[3][4]

Experimental Protocols

Synthesis of DMHBO+

In Vitro Fluorescence Analysis

Objective: To characterize the interaction between DMHBO+ and the Chili RNA aptamer in vitro.

Materials:

-

DMHBO+ stock solution (in DMSO)

-

Purified Chili RNA aptamer

-

Binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂)

-

Fluorometer or plate reader with fluorescence detection capabilities

Protocol:

-

RNA Preparation: The Chili RNA aptamer can be prepared by in vitro transcription from a DNA template, followed by purification using methods like denaturing polyacrylamide gel electrophoresis (PAGE).

-

Fluorescence Titration:

-

Prepare a series of dilutions of the Chili RNA aptamer in the binding buffer.

-

Add a fixed concentration of DMHBO+ to each dilution.

-

Incubate the samples to allow binding to reach equilibrium.

-

Measure the fluorescence intensity at the emission maximum (592 nm) with excitation at 456 nm.

-

Plot the fluorescence intensity as a function of RNA concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

-

-

Binding Kinetics:

-

Prepare solutions of the Chili RNA aptamer and DMHBO+ in binding buffer.

-

Rapidly mix the two solutions in a fluorometer cuvette.

-

Monitor the increase in fluorescence intensity over time.

-

Fit the kinetic data to an appropriate association model to determine the on-rate (kon) and off-rate (koff).

-

Live-Cell RNA Imaging

Objective: To visualize Chili-tagged RNA in living cells.

Materials:

-

Mammalian cells cultured on glass-bottom dishes or coverslips

-

Plasmid vector for expressing the Chili-tagged RNA of interest

-

Transfection reagent

-

DMHBO+ stock solution (in DMSO)

-

Live-cell imaging medium

-

Fluorescence microscope equipped with appropriate filters for DMHBO+ (e.g., excitation ~450-470 nm, emission ~580-620 nm)

Protocol:

-

Cell Culture and Transfection:

-

Seed the cells on the imaging substrate and allow them to adhere.

-

Transfect the cells with the plasmid encoding the Chili-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for gene expression.

-

-

Cell Staining:

-

Replace the culture medium with pre-warmed live-cell imaging medium containing the desired final concentration of DMHBO+ (e.g., 1-5 µM).

-

Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and binding to the aptamer.

-

-

Fluorescence Microscopy:

-

Mount the imaging dish on the fluorescence microscope.

-

Locate the transfected cells (e.g., by co-expression of a fluorescent protein marker if included in the plasmid).

-

Acquire images using the appropriate filter set for DMHBO+.

-

Optimize imaging parameters (exposure time, laser power) to maximize signal and minimize phototoxicity.

-

Data Presentation

| Parameter | DMHBO+ (Free) | DMHBO+-Chili Complex |

| Excitation Max (nm) | ~436 (phenol form) | 456 |

| Emission Max (nm) | Weak | 592 |

| Quantum Yield (Φ) | Very low | 0.1 |

| Binding Affinity (Kd) | - | 12 nM |

Visualizations

Experimental Workflow for In Vitro RNA Analysis

Caption: Workflow for in vitro analysis of DMHBO+-Chili interaction.

Logical Workflow for Live-Cell RNA Imaging

Caption: Workflow for live-cell imaging of Chili-tagged RNA.

Signaling Pathways and Logical Relationships

DMHBO+ itself is not known to be involved in or modulate any specific cellular signaling pathways. Its primary role is as a passive reporter for the presence and localization of its cognate RNA aptamer. The logical relationship in this system is a direct binding event leading to a fluorescent output, as depicted in the following diagram.

Caption: Logical relationship of the DMHBO+-Chili fluoromodule.

Conclusion

DMHBO+, in partnership with the Chili RNA aptamer, provides a robust and versatile platform for the fluorescent labeling of RNA in both in vitro and in vivo settings. Its favorable photophysical properties, including a large Stokes shift and high binding affinity, make it a valuable tool for researchers studying RNA localization, trafficking, and dynamics. The experimental protocols and workflows outlined in this guide offer a starting point for the successful implementation of this technology in a variety of research applications, from basic molecular biology to drug discovery. As the field of RNA biology continues to expand, tools like the DMHBO+-Chili system will undoubtedly play a crucial role in unraveling the complexities of the transcriptome.

References

- 1. summit.sfu.ca [summit.sfu.ca]

- 2. DMHBO+ Supplier | CAS 2322286-81-5 | Tocris Bioscience [tocris.com]

- 3. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Multicolor Large Stokes Shift Fluorogen-Activating RNA Aptamer with Cationic Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Path to Discovery: A Technical Guide to the Synthesis and Purification of DMHBO+

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBO+), a fluorophore of significant interest in the field of RNA biology and bio-imaging. DMHBO+ is known to bind to the Chili RNA aptamer, resulting in a significant increase in fluorescence, making it a valuable tool for studying RNA localization and dynamics. This document outlines a proposed synthetic pathway and purification methodologies based on established chemical principles and published procedures for analogous compounds.

Proposed Synthesis of DMHBO+

Synthesis Workflow

The proposed synthetic workflow for DMHBO+ is depicted in the diagram below.

Experimental Protocol

Step 1: Synthesis of the Imidazolinone Intermediate

The imidazolinone core can be synthesized from glycine and acetic anhydride (B1165640).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycine (1.0 eq) and acetic anhydride (2.5 eq).

-

Reagent Addition: Slowly add triethylamine (B128534) (3.0 eq) to the mixture while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and stir vigorously to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the imidazolinone intermediate.

Step 2: Knoevenagel Condensation to form DMHBO+

The final product, DMHBO+, is synthesized via a Knoevenagel condensation between the imidazolinone intermediate and 3,5-dimethoxy-4-hydroxybenzaldehyde.

-

Reaction Setup: In a round-bottom flask, dissolve the imidazolinone intermediate (1.0 eq) and 3,5-dimethoxy-4-hydroxybenzaldehyde (1.0 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 8-12 hours. The formation of the product can be observed by a change in color and monitored by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The crude DMHBO+ product may precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.

Purification of DMHBO+

Purification of the crude DMHBO+ is crucial to remove unreacted starting materials and byproducts. A combination of column chromatography and recrystallization is recommended to achieve high purity.

Purification Protocol

-

Column Chromatography:

-

Adsorbent: Silica (B1680970) gel (60-120 mesh).

-

Eluent: A gradient of ethyl acetate (B1210297) in hexane (B92381) is a suitable starting point. The optimal eluent system should be determined by TLC analysis.

-

Procedure: Dissolve the crude DMHBO+ in a minimal amount of the eluent and load it onto the prepared silica gel column. Elute the column with the chosen solvent system and collect the fractions containing the desired product.

-

-

Recrystallization:

-

Solvent Selection: A suitable solvent system for recrystallization should be determined experimentally. A mixture of ethanol and water or methanol (B129727) and water is often effective for similar compounds.

-

Procedure: Dissolve the product from the column chromatography in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes the key chemical and physical properties of DMHBO+ and its important precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Key Spectroscopic Data (Predicted) |

| 3,5-dimethoxy-4-hydroxybenzaldehyde | C₉H₁₀O₄ | 182.17 | White to off-white solid | ¹H NMR, ¹³C NMR, IR |

| DMHBO+ | C₁₂H₁₂N₂O₄ | 248.24 | Yellow to orange solid | ¹H NMR, ¹³C NMR, HRMS, UV-Vis, Fluorescence |

Signaling Pathways and Logical Relationships

DMHBO+ itself is not known to be involved in endogenous signaling pathways. Its primary utility lies in its ability to act as a fluorescent reporter when bound to its specific RNA aptamer, Chili. The logical relationship is a direct binding event that leads to a conformational change in DMHBO+, restricting its rotational freedom and causing a significant increase in fluorescence emission.

This technical guide provides a foundational framework for the synthesis and purification of DMHBO+. Researchers should note that the proposed synthetic route is based on established chemical literature for similar compounds and may require optimization of reaction conditions and purification procedures to achieve desired yields and purity.

The Solubility and Stability of DMHBO⁺: A Technical Guide for Researchers

An In-depth Technical Guide on 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBO⁺)

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of DMHBO⁺, a fluorescent molecule of significant interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, detailed experimental protocols for further investigation, and visualizations of key chemical and experimental processes.

While specific quantitative data for DMHBO⁺ is limited in the public domain, this guide compiles the available information and leverages data from its close structural analog, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), to provide a robust framework for its characterization. The experimental protocols outlined herein are based on established methodologies for small molecule analysis and are tailored for the specific properties of DMHBO⁺.

Core Properties of DMHBO⁺

DMHBO⁺ is a synthetic fluorophore analogous to the chromophore of the green fluorescent protein (GFP). Its fluorescence is highly dependent on its molecular environment, making it a valuable tool for designing fluorescent biosensors. A critical aspect of its chemistry is the phenol/phenolate equilibrium of its hydroxybenzylidene group, which is characterized by a pKa of 6.9. This equilibrium influences its absorption spectrum and, consequently, its practical applications. In its deprotonated (phenolate) form at a pH of 7.5, DMHBO⁺ exhibits an absorption maximum at 555 nm, while the protonated (phenol) form, favored upon binding to RNA aptamers like Chili, has an absorption maximum at 456 nm. [cite: ]

Solubility Profile

Table 1: Aqueous Solubility of DMHBO⁺ and its Analog DFHBI

| Compound | Solvent System | Temperature (°C) | Solubility | Reference/Notes |

| DMHBO⁺ | Aqueous Buffer | Not Specified | Sparingly soluble | Inferred from general properties |

| DFHBI | 1:4 DMSO:PBS (pH 7.2) | Not Specified | ~0.2 mg/mL | [1] |

| DFHBI | Water (pH > 9.0) | Not Specified | ~100 µM (0.025 mg/mL) | [2] |

Table 2: Organic Solvent Solubility of the DMHBO⁺ Analog, DFHBI

| Compound | Solvent | Temperature (°C) | Solubility | Reference/Notes |

| DFHBI | DMSO | Not Specified | ~30 mg/mL | [1] |

| DFHBI | DMF | Not Specified | ~30 mg/mL | [1] |

| DFHBI | Ethanol | Not Specified | ~1 mg/mL | [1] |

Stability Profile

The stability of DMHBO⁺ is influenced by several factors, including pH, temperature, and light exposure. While comprehensive kinetic data is not available, its pH-dependent equilibrium is a key known stability parameter.

Table 3: Known Stability Parameters for DMHBO⁺

| Parameter | Condition | Observation | Reference/Notes |

| pH Stability | pKa = 6.9 | Equilibrium between protonated (phenol) and deprotonated (phenolate) forms. | [cite: ] |

| pH 7.5 | ~80% in the deprotonated form. | [cite: ] | |

| Bound to Chili RNA | Equilibrium shifts to the protonated form. | [cite: ] | |

| Thermal Stability | In complex with Chili RNA | Higher thermal stability compared to the Chili-DMHBI⁺ complex. | [cite: ] |

| Photostability | Not Specified | As a GFP chromophore analog, potential for photobleaching exists. | Inferred from general knowledge of fluorophores. |

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of DMHBO⁺.

Protocol for Determining Aqueous and Organic Solubility

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Materials:

-

DMHBO⁺ solid

-

Deionized water

-

Organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV-Vis detector

-

Calibrated analytical balance

-

pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid DMHBO⁺ to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, ethanol).

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the solutions for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of DMHBO⁺ in the diluted sample using a validated HPLC-UV method. A standard curve of known DMHBO⁺ concentrations should be used for quantification.

-

-

Data Reporting:

-

Calculate the solubility as the average of at least three independent measurements and express the results in units such as mg/mL or µM.

-

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Materials:

-

DMHBO⁺

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of DMHBO⁺ in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose a solid sample of DMHBO⁺ and a solution of DMHBO⁺ to elevated temperatures (e.g., 60 °C) in an oven for a defined period (e.g., 7 days).

-

Photolytic Degradation: Expose a solid sample of DMHBO⁺ and a solution of DMHBO⁺ to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

If necessary, neutralize the acidic and basic samples.

-

Analyze the samples using a stability-indicating HPLC method, preferably with a PDA or MS detector to identify and characterize any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of DMHBO⁺ under each condition.

-

Identify and, if possible, quantify the major degradation products.

-

Propose potential degradation pathways based on the identified products.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of DMHBO⁺.

Caption: pH-dependent equilibrium of DMHBO⁺.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for a forced degradation study.

References

An In-depth Technical Guide to the Quantum Yield and Photostability of DMHBO+

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is paramount for the accuracy and reliability of experimental outcomes. 3,5-dimethoxy-4-hydroxybenzylidene-2-imidazolinone (DMHBO+), a fluorophore that exhibits a large Stokes shift upon binding to the Chili RNA aptamer, has emerged as a valuable tool for RNA imaging. This guide provides a comprehensive overview of the quantum yield and photostability of DMHBO+, complete with detailed experimental protocols and a workflow for its application.

Quantitative Photophysical Properties of DMHBO+

The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light. For DMHBO+, this property is highly dependent on its binding state. The free DMHBO+ chromophore possesses a very low quantum yield and a brief lifetime of only 17 picoseconds.[1] However, upon binding to the Chili RNA aptamer, its fluorescence is significantly enhanced.

| Property | Value | Conditions |

| Quantum Yield (Φ) | 0.10 | Bound to Chili RNA aptamer |

| Excitation Maximum (λex) | 456 nm | Bound to Chili RNA aptamer[1] |

| Emission Maximum (λem) | 592 nm | Bound to Chili RNA aptamer |

| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | Bound to Chili RNA aptamer |

| Brightness (ε × Φ) | 2,200 M⁻¹cm⁻¹ | Bound to Chili RNA aptamer |

| Stokes Shift | 136 nm | Bound to Chili RNA aptamer[1] |

Photostability of DMHBO+

| Parameter | Value/Description | Conditions |

| Photostability | Qualitatively described as high | When bound to the Chili aptamer[2] |

| Photobleaching Quantum Yield | Data not available | - |

| Photobleaching Half-life | Data not available | - |

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

1. Materials and Instruments:

-

Spectroscopic grade solvents

-

Standard fluorophore with a known quantum yield in the same spectral region as DMHBO+ (e.g., Rhodamine 6G, Φ = 0.95)

-

UV-Vis spectrophotometer

-

Fluorometer

-

10 mm path length quartz cuvettes

2. Sample Preparation:

-

Prepare a series of dilute solutions of both the DMHBO+ complex and the standard in the same solvent.

-

The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

3. Measurement:

-

Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using the fluorometer, exciting at the same wavelength for both the sample and the standard.

-

Measure the fluorescence of a solvent blank and subtract it from the sample and standard spectra.

4. Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the DMHBO+ complex and the standard.

-

The quantum yield of the DMHBO+ complex (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Photostability Assessment

This protocol describes a method to quantify the photostability of the Chili-DMHBO+ complex under continuous illumination, similar to methods used for other RNA-fluorophore complexes.

1. Materials and Instruments:

-

Chili RNA aptamer and DMHBO+

-

Buffer solution (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂)

-

Epifluorescence microscope with a suitable filter set for DMHBO+ and a camera

-

Immersion oil

2. Sample Preparation:

-

Prepare a solution of the Chili-DMHBO+ complex by incubating the Chili RNA aptamer with DMHBO+.

-

Emulsify the solution in microscope immersion oil to create fluorescent aqueous droplets.

3. Measurement:

-

Image the fluorescent droplets under continuous illumination using the epifluorescence microscope at full power.

-

Acquire a time-lapse series of images until the fluorescence intensity has significantly decreased.

4. Data Analysis:

-

Measure the fluorescence intensity of individual droplets in each frame of the time-lapse series.

-

Normalize the fluorescence intensity of each droplet to its initial intensity.

-

Average the normalized bleaching curves from multiple droplets.

-

The photobleaching half-life can be determined from the resulting decay curve. The photobleaching quantum yield (Φ_b) can be calculated if the photon flux is known, using the formula:

Φ_b = (number of photobleached molecules) / (total number of absorbed photons)

Application Workflow: RNA Imaging with Chili-DMHBO+

DMHBO+ is not involved in a biological signaling pathway itself but is a tool to visualize RNA molecules that have been tagged with the Chili aptamer. The workflow for its use in cellular RNA imaging is depicted below.

This workflow illustrates the process from the transcription of a Chili aptamer-tagged RNA within a cell to the detection of its fluorescence upon binding of exogenously added DMHBO+. The formation of the Chili-DMHBO+ complex leads to a significant increase in fluorescence, allowing for the visualization and tracking of the target RNA molecule.

References

Methodological & Application

DMHBO+ Chili Aptamer Labeling: A Detailed Guide for RNA Visualization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of RNA in vitro and in living cells is crucial for understanding its diverse roles in biological processes. The Chili RNA aptamer, in conjunction with the fluorophore DMHBO+, offers a robust and versatile system for labeling and imaging RNA. This fluorogen-activating aptamer (FLAP) system is characterized by a significant enhancement in fluorescence upon binding, a large Stokes shift, and high binding affinity, making it an excellent tool for various applications, including FRET-based assays. This document provides a detailed protocol for labeling RNA with the DMHBO+ Chili aptamer system, along with key performance data and a visualization of the underlying mechanism.

The Chili aptamer is a 52-nucleotide RNA sequence engineered to bind specifically to derivatives of the 4-hydroxybenzylidene imidazolone (B8795221) (HBI) chromophore.[1][2] When the cationic fluorophore DMHBO+ binds to the Chili aptamer, it undergoes a significant increase in fluorescence, emitting a strong red signal.[3] This activation is based on an excited state proton transfer (ESPT) mechanism, which contributes to the remarkably large Stokes shift of 136 nm.[4][5] The high affinity of the interaction, with a dissociation constant (Kd) in the low nanomolar range, ensures efficient labeling at low concentrations.[4][6]

Quantitative Data Summary

The photophysical properties of the DMHBO+-Chili aptamer complex make it a highly effective tool for RNA visualization. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 12 nM | [4][6] |

| Excitation Maximum (λex) | 456 nm | [4][6] |

| Emission Maximum (λem) | 592 nm | [4][6] |

| Stokes Shift | 136 nm | [4] |

| Quantum Yield (Φ) | 0.1 | [4] |

Signaling Pathway and Experimental Workflow

The fluorescence of the DMHBO+ Chili aptamer system is activated upon binding. The Chili aptamer selectively binds to the protonated phenol (B47542) form of DMHBO+.[2] This interaction facilitates an excited-state proton transfer, leading to the highly Stokes-shifted red fluorescence emission.[3][5]